Methyl(phenyl)phosphine oxide
Overview
Description
Methyl(phenyl)phosphine oxide is an organophosphorus compound with the chemical formula CH₃(C₆H₅)P=O It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the oxidation of methyl(phenyl)phosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired phosphine oxide .
Another method involves the reaction of chlorodiphenylphosphine with methyl Grignard reagent. This reaction produces methyl(phenyl)phosphine, which can then be oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize efficient oxidizing agents and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to methyl(phenyl)phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents.
Substitution: Various electrophiles in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Methyl(phenyl)phosphine.
Substitution: Substituted phosphine oxides with different organic groups attached to the phosphorus atom.
Scientific Research Applications
Methyl(phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(phenyl)phosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and product formation. The compound’s unique electronic properties, due to the presence of the phosphorus-oxygen bond, play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar structure but with two phenyl groups instead of one methyl and one phenyl group.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Aminophosphine oxides: Contain amino groups attached to the phosphorus atom, offering different reactivity and applications
Uniqueness
Methyl(phenyl)phosphine oxide is unique due to its specific combination of a methyl and a phenyl group attached to the phosphorus atom. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in catalytic processes further distinguishes it from other phosphine oxides .
Properties
IUPAC Name |
methyl-oxo-phenylphosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUALXJYIMVFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544339 | |
Record name | Methyl(oxo)phenylphosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19315-13-0 | |
Record name | Methyl(oxo)phenylphosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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